Product packaging for Dotetracontane(Cat. No.:CAS No. 7098-20-6)

Dotetracontane

Cat. No.: B1595039
CAS No.: 7098-20-6
M. Wt: 591.1 g/mol
InChI Key: FTJPDYTXORWVLU-UHFFFAOYSA-N
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Description

Contextualization of n-Alkanes in Contemporary Chemical Science

Normal alkanes, or n-alkanes, are the simplest class of hydrocarbons, consisting of straight-chain saturated carbon atoms. vedantu.combyjus.com Their properties are largely dictated by the length of their carbon chain. tutorchase.com Shorter-chain alkanes (C1 to C4) are gases at room temperature, while those with intermediate chain lengths (C5 to C17) are liquids, and long-chain alkanes (C18 and above) are waxy solids. vedantu.combyjus.com This variation in physical state is a direct result of the increasing strength of van der Waals forces with molecular size. vedantu.comtutorchase.com In contemporary chemical science, n-alkanes serve as fundamental models for understanding intermolecular interactions and are crucial components in fuels, solvents, and lubricants. libretexts.orgwikipedia.org

Historical Perspectives on Long-Chain Hydrocarbon Investigations

The study of long-chain hydrocarbons has a rich history, initially driven by the need to understand the composition of natural waxes and petroleum products. utk.eduresearchgate.net Early investigations in the 1930s identified the presence of long-chain hydrocarbons in the epicuticular wax layer of insects, recognizing their role in preventing desiccation. utk.edu The advent of analytical techniques like gas-liquid chromatography and later, gas chromatography-mass spectrometry (GC-MS), revolutionized the ability to separate and identify individual long-chain alkanes, leading to a deeper understanding of their structure and distribution in both biological and geological samples. mdpi.com More recent advancements continue to refine the analysis of these complex molecules. mdpi.com

Scope and Significance of Dotetracontane in Advanced Research Domains

This compound, as a high molecular weight n-alkane, is finding increasing significance in several advanced research areas. sigmaaldrich.com It is used as an analytical standard for the determination of analytes in various samples, including aerosols and drug samples, using chromatographic techniques. sigmaaldrich.comchemicalbook.com Furthermore, its properties as a phase change material (PCM) are being explored for thermal energy storage applications. researchgate.netimt.si The study of this compound and other long-chain alkanes also contributes to our understanding of the formation of nanoparticles and their potential applications in nanotechnology and materials science. ontosight.ai

Chemical and Physical Properties of this compound

This compound is a white, waxy solid at room temperature. nih.gov Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C42H86 nist.govscbt.comchemicalbook.com
Molecular Weight 591.13 g/mol nist.govchemicalbook.com
CAS Number 7098-20-6 nist.gov
Melting Point 83-86 °C chemicalbook.comchemicalbook.comsigmaaldrich.com
Boiling Point 536.1 °C at 760 mmHg (estimated) nbinno.com
Density 0.818 g/cm³ (estimated) nbinno.com
Solubility Insoluble in water. byjus.com
Appearance White solid nih.gov

As a long-chain alkane, this compound is a non-polar molecule, which explains its insolubility in polar solvents like water. byjus.comlibretexts.org The physical properties, such as its high melting and boiling points, are a direct consequence of the strong intermolecular van der Waals forces between the long hydrocarbon chains. tutorchase.com

Synthesis and Manufacturing

The synthesis of specific long-chain hydrocarbons like this compound can be achieved through various methods. One common approach involves the coupling of two smaller hydrocarbon chains. Another significant industrial source is the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into a mixture of hydrocarbons, including waxy solids composed of long-chain n-alkanes. wikipedia.org For laboratory and analytical purposes, high-purity this compound is available from various chemical suppliers. cpachem.comlabinsights.nl

Advanced Research Applications

The unique properties of this compound make it a valuable compound in several areas of advanced research.

Analytical Chemistry

In analytical chemistry, this compound serves as a crucial reference standard. chemicalbook.comscbt.com Its well-defined chemical and physical properties allow for the accurate identification and quantification of other long-chain hydrocarbons in complex mixtures. It is particularly useful as an internal standard in gas chromatography (GC) and mass spectrometry (MS) for the analysis of samples such as environmental aerosols and illicit drug preparations. sigmaaldrich.comchemicalbook.com

Materials Science and Nanotechnology

The potential applications of this compound in materials science and nanotechnology are an emerging area of research. Long-chain alkanes can self-assemble into ordered structures, a property that is being explored for the creation of novel nanomaterials. The controlled formation of nanoparticles has implications for various fields, including the development of new drug delivery systems. ontosight.ai Furthermore, this compound is being investigated as a phase change material (PCM) for thermal energy storage. researchgate.netimt.si PCMs absorb and release large amounts of latent heat during their solid-liquid phase transition, making them ideal for applications requiring temperature regulation. researchgate.netimt.si

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H86 B1595039 Dotetracontane CAS No. 7098-20-6

Properties

IUPAC Name

dotetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJPDYTXORWVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221210
Record name Dotetracontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7098-20-6
Record name Dotetracontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotetracontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biogeochemical Cycling of Dotetracontane

Natural Abundance and Distribution in Biological Matrices

Dotetracontane is synthesized by a variety of organisms as part of their external protective layers. Its presence is particularly notable in the waxes of plants and the cuticular hydrocarbons of insects.

Plant cuticular waxes are complex mixtures of long-chain aliphatic compounds that form a protective layer on the epidermis of terrestrial plants. frontiersin.org These waxes play a crucial role in preventing water loss, protecting against UV radiation, and providing a barrier against pathogens and insects. mdpi.comnih.gov The composition of these waxes is diverse and includes very-long-chain alkanes, alcohols, aldehydes, ketones, and esters. nih.govresearchgate.net

This compound, as an ultra-long-chain alkane, has been identified as a component of these complex wax mixtures in various plant species. For instance, research on the cuticular wax of tree tobacco (Nicotiana glauca) has shown the presence of a homologous series of n-alkanes, with hentriacontane (B1218953) (C31) being the primary component, but also including other long-chain alkanes. nih.gov The relative abundance of specific alkanes, including this compound, can vary significantly between plant species and even between different parts of the same plant. researchgate.net

The following table provides examples of long-chain alkanes commonly found in plant waxes, illustrating the context in which this compound may be present.

Common NameFormulaCarbon Chain Length
HentriacontaneC31H6431
TritriacontaneC33H6833
PentatriacontaneC35H7235
This compound C42H86 42
TetratetracontaneC44H9044

This table is for illustrative purposes and the presence and concentration of these alkanes vary widely among different plant species.

Insects possess a layer of cuticular hydrocarbons (CHCs) on their exoskeleton that primarily serves to prevent desiccation. nih.govmdpi.commyrmecologicalnews.org These CHCs are also critically involved in chemical communication, including species and mate recognition. biodiversity-science.netantwiki.org The composition of CHCs is highly species-specific and can vary with age, sex, and environmental conditions. biodiversity-science.netantwiki.org

This compound has been identified as a component of the CHC profile in certain insect species. A study on the pollinating fig wasp, Ceratosolen gravelyi, revealed the presence of n-dotetracontane (n-C42) in its cuticular hydrocarbons. biodiversity-science.net This study also highlighted significant differences in the CHC profiles between males and females, with n-dotetracontane being one of the compounds contributing to this sexual dimorphism. biodiversity-science.net The carbon chain lengths of CHCs in insects typically range from C21 to C37+, but can extend to C44 as seen in C. gravelyi. biodiversity-science.netpnas.org

The table below shows the diversity of hydrocarbon classes found in insect cuticles.

Hydrocarbon ClassGeneral Description
n-AlkanesStraight-chain saturated hydrocarbons.
Methyl-branched AlkanesAlkanes with one or more methyl group branches.
AlkenesHydrocarbons containing at least one carbon-carbon double bond.
DienesHydrocarbons with two carbon-carbon double bonds.

The biosynthesis of very-long-chain alkanes in both plants and insects starts with the de novo synthesis of C16 and C18 fatty acids. mdpi.comoup.com These fatty acids are then elongated in the endoplasmic reticulum by a series of enzymes known as fatty acid elongases to produce very-long-chain fatty acids (VLCFAs). oup.com

In plants, the synthesis of alkanes from VLCFAs is a two-step process. First, a fatty acyl-CoA reductase reduces the VLC-acyl-CoA to a long-chain aldehyde. oup.com Subsequently, an aldehyde-decarbonylase converts the aldehyde to an alkane with one less carbon atom and releases carbon monoxide. biofueljournal.com The Arabidopsis proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) are core components of this alkane-forming complex. nih.gov

In insects, a similar pathway exists where very-long-chain acyl-CoAs are reduced to aldehydes. pnas.org However, the final step involves a P450 enzyme of the CYP4G family, which acts as an oxidative decarbonylase to produce the hydrocarbon and carbon dioxide. pnas.orgbiofueljournal.com This process is crucial for the production of the diverse array of CHCs found on the insect cuticle. pnas.org

Role in Cuticular Hydrocarbon Profiles of Organisms

Environmental Presence and Distribution in Terrestrial and Aquatic Systems

The persistence of this compound in the environment allows it to be used as a biomarker in various geological and atmospheric studies.

Atmospheric aerosols are microscopic solid or liquid particles suspended in the atmosphere. nasa.gov They can be of natural or anthropogenic origin and play a significant role in climate and air quality. mdpi.comnih.gov Long-chain alkanes, including this compound, can be introduced into the atmosphere through the abrasion of plant leaf waxes and from biomass burning. frontiersin.org

Once airborne, these particles can be transported over long distances. nasa.gov The analysis of organic compounds in atmospheric particulates can provide information about their sources. The presence of long-chain n-alkanes with an odd-over-even carbon number predominance is often indicative of a biogenic origin from higher plant waxes. ifremer.fr While specific data on the concentration of this compound in aerosols is limited in the provided search results, its presence is expected as part of the complex mixture of organic compounds found in atmospheric particulate matter. copernicus.orgaaqr.org

This compound, originating from plant waxes and other biological sources, can be deposited in soils and eventually incorporated into sediments. unesp.brusal.es The chemical stability of long-chain alkanes allows them to be preserved in the geological record for long periods. ifremer.fr As a result, their analysis in soil and sediment cores can be used to reconstruct past vegetation and climate. ifremer.fr

The distribution of n-alkanes in sedimentary archives can provide insights into the past terrestrial plant inputs. ifremer.fr For example, a higher abundance of very-long-chain n-alkanes can indicate a greater contribution from terrestrial higher plants. ifremer.fr this compound has been identified in soil and sediment samples, and its concentration can be related to the organic matter content and the depositional environment. unesp.brcopernicus.orgmdpi.com For example, a study of sediments in the southwestern Amazon basin identified this compound as one of the compounds present. unesp.br

The following table summarizes the key information regarding the occurrence of this compound.

MatrixKey Findings
Plant WaxesComponent of complex lipid mixtures protecting plant surfaces.
Insect CuticlesPresent in the cuticular hydrocarbon profiles, contributing to desiccation resistance and chemical signaling. biodiversity-science.net
Atmospheric AerosolsTransported atmospherically after being abraded from plant surfaces or from biomass burning. frontiersin.org
Sediments and SoilsPreserved in geological archives, serving as a biomarker for past terrestrial input. ifremer.frunesp.br

Tracing this compound in Hydrological Systems

Long-chain n-alkanes like this compound are hydrophobic and tend to associate with particulate matter in aquatic environments. In riverine systems, they are transported along with suspended sediments. The analysis of these compounds in river sediments can help trace the origin and movement of organic material within the hydrological system. The distribution and concentration of n-alkanes can indicate inputs from both natural terrestrial vegetation and anthropogenic activities.

In marine environments, the presence of long-chain n-alkanes in sediments is often linked to terrestrial input via rivers and atmospheric deposition. For instance, studies in the South China Sea have utilized the distribution of long-chain n-alkanes to trace the transport of terrestrial organic matter from riverine sources. kopri.re.kr

Palaeoenvironmental and Palaeoclimatic Proxy Applications of this compound

The chemical stability of long-chain n-alkanes, including this compound, over geological time makes them valuable tools for reconstructing past environmental and climatic conditions. copernicus.org

Isotopic Signatures of this compound in Palaeoenvironmental Reconstructions

The stable isotopic composition of long-chain n-alkanes provides crucial information for palaeoenvironmental studies.

Stable Carbon Isotopes (δ¹³C): The δ¹³C values of n-alkanes derived from plant waxes can distinguish between plants that use different photosynthetic pathways (C3, C4, and CAM). csic.es C3 plants, which include most trees and shrubs, have lower δ¹³C values than C4 plants, which are predominantly warm-climate grasses. csic.es Therefore, variations in the δ¹³C of long-chain n-alkanes in sedimentary records can reflect shifts in the dominance of C3 versus C4 vegetation, which are often linked to changes in climate, such as temperature and aridity. csic.es

Stable Hydrogen Isotopes (δD): The hydrogen isotopic composition (δD) of plant-derived n-alkanes is related to the isotopic composition of the water source used by the plants, which is primarily precipitation. nih.govuq.edu.au This allows for the reconstruction of past hydroclimatic conditions, including changes in precipitation patterns and atmospheric circulation. nih.gov

Long-Chain n-Alkanes in Quaternary Palaeoecology

Long-chain n-alkanes are widely used to reconstruct environmental changes during the Quaternary period, which is marked by cycles of glaciation and warmer interglacial periods. kopri.re.kr These biomarkers are analyzed in various geological archives, including lake and marine sediments, loess-palaeosol sequences, and peatlands. copernicus.org

For instance, research on sediment cores from the Iberian Margin has used long-chain n-alkanes to understand past climate variability. ucl.ac.uk Studies of Quaternary sediments in Korea have also utilized n-alkane distributions and their carbon isotope ratios to interpret changes in paleovegetation and paleoclimate over the last 300,000 years. kopri.re.kr These studies often show variations in the abundance of odd- and even-numbered n-alkanes, reflecting shifts in vegetation communities influenced by global climatic changes. kopri.re.kr

Table 1: Research Findings on Long-Chain n-Alkanes in Palaeoenvironmental Studies

Location/Study Focus Key Findings Citation
Jeongok-ri Paleolithic Site, KoreaVariations in n-alkane distribution and δ¹³C values over the last 300,000 years indicate shifts between C3-dominant and mixed C3/C4 vegetation, reflecting paleoclimatic changes. kopri.re.kr
Padul Basin, Iberian PeninsulaThe δ¹³C of long-chain n-alkanes served as a reliable proxy for the C4/C3 terrestrial vegetation composition over the last ca. 320,000 years. csic.es
Global Modern Plantsn-Alkane chain-length distributions are highly variable within plant groups, making simple chemotaxonomic distinctions difficult. researchgate.net
Fluvial Sediment-Paleosol SequencesLong-chain n-alkanes are well-preserved in soil and sediment archives and can be used to reconstruct past environments, though reworking of older material must be considered. copernicus.org

Synthetic Methodologies and Derivatization Strategies for Dotetracontane

Advanced Synthetic Routes to n-Dotetracontane

The synthesis of high-purity, long-chain alkanes such as n-dotetracontane requires precise control over carbon-carbon bond formation to achieve the desired chain length without significant side products.

Controlled Chain Elongation Techniques

Controlled chain elongation is fundamental to producing specific long-chain hydrocarbons. Classic methods, while sometimes limited, form the basis for more advanced routes.

Wurtz Reaction : This reaction involves the coupling of two alkyl halides in the presence of sodium metal and dry ether to form a longer alkane. infinitylearn.combyjus.com To synthesize dotetracontane (C42), a C21 alkyl halide (e.g., 1-halotricosane) would be dimerized. The general equation is 2R-X + 2Na → R-R + 2NaX. byjus.com While useful for creating symmetrical alkanes, the Wurtz reaction is often hampered by side reactions, especially the formation of alkenes, and is generally unsuitable for generating asymmetrical alkanes. infinitylearn.comunacademy.com Other metals like silver, zinc, and iron can also be used. byjus.comedutinker.com

Kolbe Electrolysis : This method produces hydrocarbons through the electrolysis of an aqueous solution of a carboxylic acid salt. purechemistry.org It involves the decarboxylative dimerization of two carboxylate ions at an anode. wikipedia.org For this compound, the electrolysis of the sodium or potassium salt of tricosanoic acid (CH₃(CH₂)₂₁COOH) would be required. The mechanism proceeds through a radical intermediate formed after electrochemical decarboxylation. wikipedia.org A key limitation is that using a mixture of different carboxylates results in a mixture of alkane products. wikipedia.org The Kolbe synthesis is most suitable for creating symmetrical alkanes with an even number of carbons. aakash.ac.in

More modern approaches have focused on recursive, or "plus one," pathways that allow for iterative carbon chain extension, providing greater control over the final product length. nih.govresearchgate.net

Heterogeneous and Homogeneous Catalysis in this compound Synthesis

Catalysis offers efficient and selective pathways for alkane synthesis, divided into two main types: heterogeneous and homogeneous. pressbooks.publibretexts.org

Heterogeneous Catalysis : In this form of catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. libretexts.orgwikipedia.orgsavemyexams.com A common application in long-chain alkane synthesis is the hydrogenation of long-chain olefins. For instance, dotetracontene could be hydrogenated to this compound using a solid catalyst like palladium on carbon (Pd/C) or platinum on alumina. rsc.orgtn-sanso.co.jp The process involves the adsorption of reactants onto the catalyst surface, reaction at active sites, and subsequent desorption of the product. wikipedia.orgsavemyexams.com Heterogeneous catalysts are valued in industrial settings for their stability and ease of separation from the reaction product. cademix.org

Homogeneous Catalysis : Here, the catalyst is in the same phase as the reactants. pressbooks.pubsavemyexams.com An example is the use of Wilkinson's catalyst for the hydrogenation of elastomers to produce saturated long-chain hydrocarbon polymers. researchgate.net Homogeneous catalysts can offer greater interaction with the reaction mixture but can be more challenging to separate from the final product. pressbooks.pub

The table below summarizes key aspects of these catalytic approaches.

FeatureHeterogeneous CatalysisHomogeneous Catalysis
Catalyst Phase Different from reactants (e.g., solid catalyst, liquid reactants). wikipedia.orgSame as reactants (e.g., dissolved in the reaction mixture). pressbooks.pub
Example Reaction Hydrogenation of dotetracontene using Pd/C. rsc.orgHydrogenation of olefins using Wilkinson's catalyst. researchgate.net
Mechanism Adsorption of reactants onto catalyst surface, reaction, desorption of products. savemyexams.comOften involves redox reactions and changes in the oxidation state of metal ions. savemyexams.com
Advantages Ease of separation, catalyst recovery and reuse, high stability. cademix.orgHigh activity and selectivity, greater interaction with reactants. pressbooks.pub
Disadvantages Reaction rates can be limited by surface area and diffusion. wikipedia.orgDifficult to separate from the final product.

Preparative Scale Synthesis of High Purity this compound

Moving from laboratory-scale synthesis to preparative or large-scale production presents significant challenges, primarily in maintaining yield and purity. nih.gov The synthesis of over 100 grams of a target compound has been demonstrated using optimized one-pot methods that are operationally simple and avoid hazardous intermediates. nih.gov

Achieving high purity for a non-functionalized long-chain alkane like this compound relies heavily on purification techniques.

Preparative Chromatography : Techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential for isolating compounds on a milligram to kilogram scale. evotec.com Mass-directed purification systems can automate the collection of the desired product. evotec.com

Crystallization/Recrystallization : Due to the high melting point of this compound (83-86 °C), crystallization from a suitable solvent is an effective method for purification on a large scale. guidechem.com This process can effectively remove impurities, leading to a product with very high purity. nih.gov

Chemo-Enzymatic Approaches to Long-Chain Alkane Production

Chemo-enzymatic cascades combine the selectivity of biocatalysts with the efficiency of chemical reactions to produce hydrocarbons from renewable feedstocks. rsc.org This approach aligns with green chemistry principles by reducing waste and energy consumption. rsc.org

A typical pathway for producing long-chain alkanes involves several stages:

Enzymatic Hydrolysis : Natural oils, such as canola oil, are treated with lipases (e.g., Candida rugosa lipase) to hydrolyze triglycerides into free fatty acids. This step can achieve conversion rates exceeding 99%. rsc.org

Chemical Modification : The resulting fatty acids may undergo heterogeneous catalytic hydrogenation (e.g., using a Pd/C catalyst) to saturate any double bonds. rsc.org

Enzymatic Decarboxylation : The final step often employs a fatty acid photodecarboxylase (FAP), such as the one from the alga Chlorella variabilis (CvFAP). rsc.orgresearchgate.net This enzyme, when activated by blue light, removes the carboxyl group from the fatty acid, yielding an alkane that is one carbon shorter than the parent fatty acid. researchgate.net For example, tricosanoic acid (C23) would be converted to docosane (B166348) (C22). To obtain this compound (C42), one would need to start with a C43 fatty acid, which is uncommon. Therefore, this method is more illustrative of long-chain alkane production in general rather than a direct route to this compound itself.

Synthesis of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are invaluable for tracing studies in various scientific fields. The synthesis of deuterated this compound, where hydrogen atoms are replaced by deuterium (B1214612) (D), is a key example.

The primary method for producing deuterated aromatic and aliphatic compounds is through a hydrogen-deuterium (H-D) exchange reaction. tn-sanso.co.jp

Flow Synthesis Method : A modern approach utilizes a flow-type microwave reactor. tn-sanso.co.jp In this system, a solution of this compound and a deuterium source, typically heavy water (D₂O), are pumped through a tube containing a catalyst, such as platinum on alumina. tn-sanso.co.jp The mixture is heated by microwaves under pressure. This continuous-flow method offers improved production throughput and reaction efficiency compared to traditional batch methods, which suffer from long heating/cooling times and complex processing. tn-sanso.co.jp The use of a liquid-liquid separator can automate the separation of the organic and aqueous layers post-reaction. tn-sanso.co.jp

Precursor-Based Synthesis : An alternative is to build the molecule from deuterated starting materials. google.com This can involve using deuterated small molecules in coupling reactions. While this provides precise labeling, it can be more expensive and complex than post-synthesis H-D exchange.

Derivatization of this compound for Enhanced Functionality

Derivatization is the process of chemically modifying a compound to alter its properties, such as improving its detectability for analytical methods. libretexts.orgtaylorandfrancis.com Alkanes like this compound are chemically inert due to their strong, nonpolar C-C and C-H bonds, making derivatization challenging.

However, derivatization is often required for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Derivatization : While this compound itself lacks functional groups, it is often found in complex mixtures like plant cuticular waxes alongside compounds that do contain functional groups (e.g., long-chain alcohols and fatty acids). mdpi.com These associated compounds are often derivatized, for example by silylation with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase their volatility and improve their chromatographic behavior for GC-MS analysis. mdpi.com

Functionalization for New Properties : Introducing functionality directly onto the alkane backbone is a significant chemical challenge. Advanced methods focus on C-H activation. Chemo-enzymatic processes, for instance, can introduce hydroxyl groups into hydrocarbons using unspecific peroxygenases, converting an inert alkane into a more reactive alcohol. csic.es Another strategy involves organocatalytic nitrogen transfer to introduce nitrogen-containing groups into a molecule. researchgate.net These methods aim to transform simple alkanes into more valuable chemical intermediates.

The primary goal of most derivatization reactions in this context is to add a functional group that can be easily detected (a chromophore or fluorophore) or to make the molecule more amenable to a specific separation or detection technique. libretexts.orgtaylorandfrancis.com

Advanced Analytical Methodologies for Dotetracontane Characterization and Quantification

Chromatographic Techniques for High-Resolution Separation

Chromatography is a fundamental technique for separating components within a mixture. ijpsjournal.com For a high-molecular-weight, non-polar compound like dotetracontane, specific chromatographic methods are essential for effective isolation and quantification. scientificlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Ultra-Long-Chain Alkanes

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the analysis of ultra-long-chain alkanes such as this compound presents significant challenges due to their high boiling points and potential for thermal degradation. Standard GC-MS methods may not be sufficient for these molecules, which often remain undetected. mdpi.com Optimization is crucial to ensure accurate characterization and quantification.

Key challenges include ensuring complete vaporization in the injector without discrimination against higher molecular weight compounds and preventing peak tailing during chromatographic separation. Research into the analysis of n-alkanes in the C21 to C36 range has led to several key optimizations that are applicable to this compound. researchgate.net

Optimization Strategies:

High-Temperature Column: A column capable of reaching high temperatures (e.g., 350°C or more) is necessary to elute the long-chain alkanes in a reasonable time and maintain sharp peaks. researchgate.net

Injector Parameters: Using a liner with a tapered end can help trap the injected sample for a longer duration, allowing for more complete vaporization of less volatile compounds. researchgate.net

Pressure Pulsing: Applying a high-pressure pulse to the inlet at the moment of injection can reduce mass discrimination by forcing the entire sample onto the column quickly. This technique has been shown to significantly increase the signal for long-chain alkanes. researchgate.net

Cold Electron Ionization (EI): An alternative approach involves Cold EI, which allows for the analysis of low-volatility compounds at significantly lower elution temperatures (up to 200 °C lower than standard GC-MS). This is achieved by using higher carrier gas flow rates and shorter columns, which minimizes thermal degradation and can provide enhanced molecular ion signals, aiding in identification. spectroscopyonline.com

In standard electron impact ionization, long-chain alkanes like this compound undergo extensive fragmentation, typically resulting in a characteristic pattern of sequential losses of 14 Da (CH2 groups). The molecular ion (the ion of the intact molecule) is often weak or absent, making identification reliant on this fragmentation pattern and retention time. researchgate.net

Table 1: Example of Optimized GC-MS Parameters for Long-Chain Alkane Analysis

Parameter Setting Purpose
Injector Pulsed Splitless Reduce mass discrimination
Pulse Pressure 70 psi for 0.75 min Ensure complete transfer of high-boiling analytes to the column. researchgate.net
Inlet Temperature 300 °C Facilitate vaporization of long-chain alkanes
Column High-temperature capillary column (e.g., DB-5ms) Withstand high temperatures needed for elution
Oven Program Temperature ramp from ~135 °C to 350 °C Separate analytes by boiling point. researchgate.net
Ion Source Electron Impact (EI) Generate characteristic fragment ions for identification

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | Monitor for characteristic alkane fragments (e.g., m/z 57, 71). researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Applications

For highly complex samples containing this compound alongside numerous other hydrocarbons, such as in petroleum analysis, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power compared to single-column GC. chemistry-matters.comgcms.cz This technique uses two columns with different stationary phases connected by a modulator. sepsolve.comwikipedia.org The entire sample passes through both columns, providing a much higher peak capacity and resolving components that would otherwise overlap. sepsolve.com

In a typical "normal-phase" GCxGC setup for hydrocarbon analysis, a non-polar primary column separates compounds by their boiling point, while a more polar secondary column provides separation based on polarity. sepsolve.com This results in a structured two-dimensional chromatogram where different chemical classes (e.g., n-alkanes, branched alkanes, cycloalkanes, aromatics) elute in distinct regions, simplifying identification. gcms.czdlr.de this compound, as a long-chain n-alkane, would appear in a well-defined location within the n-alkane band on the 2D plot.

The enhanced resolution and structured chromatograms of GCxGC can reduce the need for extensive sample cleanup and allow for the use of more economical detectors like the Flame Ionization Detector (FID), in addition to mass spectrometers. gcms.cz

Table 2: Typical GCxGC Column Set and Conditions for Hydrocarbon Analysis

Parameter First Dimension (¹D) Second Dimension (²D)
Column Type Non-polar (e.g., BPX5) Mid-polar (e.g., BPX50). dlr.de
Length 30 - 60 m. chemistry-matters.com 1 - 5 m. sepsolve.com
Separation Basis Volatility / Boiling Point Polarity. sepsolve.com
Modulator Thermal or Flow-based Traps and re-injects effluent from ¹D to ²D

| Modulation Period | 2 - 10 seconds | Determines the frequency of sampling onto the ²D column |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of chemical compounds by probing how molecules interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. jchps.comrsc.org It provides detailed information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org

For a simple, linear alkane like this compound, the NMR spectra are relatively straightforward but characteristic.

¹H NMR: The spectrum would be dominated by a large, complex signal around 1.2-1.4 ppm, corresponding to the 82 protons of the numerous internal methylene (B1212753) (-CH₂) groups. A distinct, well-defined triplet would appear further upfield, typically around 0.8-0.9 ppm, which corresponds to the 6 protons of the two terminal methyl (-CH₃) groups. jchps.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org Due to molecular symmetry, the 42 carbons of n-dotetracontane would produce a smaller number of distinct signals. Carbons near the end of the chain are in unique chemical environments and would have distinct chemical shifts, while carbons toward the center of the long chain become increasingly similar, leading to overlapping signals. The terminal methyl carbon would have a characteristic signal around 14 ppm, with the various methylene carbons appearing in a range from approximately 22 to 32 ppm. nih.gov

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Structural Unit Predicted Chemical Shift (ppm) Multiplicity (¹H NMR)
¹H -CH₃ (terminal) ~0.88 Triplet
¹H -CH₂- (internal) ~1.25 Multiplet (broad)
¹³C C1 (-CH₃) ~14.1 -
¹³C C2 (-CH₂-) ~22.7 -
¹³C C3 (-CH₂-) ~31.9 -

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that both measure the vibrational modes of a molecule. edinst.comspectroscopyonline.com These vibrations are dependent on bond strengths and the masses of the atoms, providing a unique "fingerprint" for a molecule. ksu.edu.sa

For an alkane like this compound, the spectra are characterized by vibrations of the C-H and C-C bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that cause a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound would be dominated by strong absorption bands corresponding to C-H stretching and bending.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. edinst.com It is highly sensitive to symmetric, non-polar bonds, making it an excellent tool for analyzing the carbon-carbon backbone of an alkane. spectroscopyonline.com

The combination of both techniques provides a more complete vibrational analysis. edinst.com

Table 5: Characteristic Vibrational Frequencies for Alkanes like this compound

Vibrational Mode Frequency Range (cm⁻¹) Predominantly Active In
C-H Asymmetric Stretch (CH₃, CH₂) 2950 - 2965 IR & Raman
C-H Symmetric Stretch (CH₃, CH₂) 2850 - 2875 IR & Raman
C-H Bending (Scissoring/Deformation) 1450 - 1475 IR
C-H Bending (Methyl Umbrella) ~1375 IR
C-C Stretching 800 - 1200 Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification of chemical compounds by measuring their mass with very high accuracy. measurlabs.cominnovareacademics.in Unlike low-resolution mass spectrometry (LRMS), which measures mass to the nearest whole number (nominal mass), HRMS instruments can determine the mass of a molecule to four or more decimal places. innovareacademics.in This precision allows for the calculation of a compound's elemental formula, providing a high degree of confidence in its identification.

The primary advantage of HRMS in the analysis of this compound is its ability to distinguish it from other co-eluting or isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov For a definitive identification using HRMS, the measured mass must be very close to the theoretical exact mass, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve the high resolution required for this type of analysis. innovareacademics.in

The accurate mass of this compound, calculated from the sum of the masses of its most abundant isotopes (¹²C and ¹H), provides a unique identifier. This is crucial for confirming its presence in complex matrices where spectral overlap from other hydrocarbons can be a significant challenge.

Table 1: Theoretical Mass Data for this compound

Parameter Value Reference
Molecular Formula C₄₂H₈₆ nist.gov
Average Molecular Weight 591.13 g/mol

This interactive table provides key mass-related data for this compound, essential for its identification via mass spectrometry.

Hyphenated Techniques for Complex Mixture Analysis

To analyze this compound within complex samples, such as environmental extracts or biological materials, a separation step is required prior to detection. Hyphenated techniques, which couple a separation method like gas chromatography (GC) with a detection method like mass spectrometry, are indispensable for this purpose.

GC-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to measure the stable isotopic composition of individual compounds in a mixture. dshs-koeln.de In this method, the sample is first injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with the GC column. As each separated compound, such as this compound, elutes from the column, it is passed through a high-temperature combustion reactor (typically 900-1000°C). ucalgary.ca This process quantitatively converts the carbon in the organic compound into carbon dioxide (CO₂) gas.

The resulting CO₂ pulses are then introduced into the ion source of an isotope ratio mass spectrometer, which measures the ratio of the heavy isotope of carbon (¹³C) to the light isotope (¹²C). ucalgary.ca This ratio is expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard (Vienna Pee Dee Belemnite, V-PDB). ucalgary.ca

The δ¹³C value of this compound can provide valuable information about its origin or formation pathway. For instance, n-alkanes derived from biogenic sources (like terrestrial plants) often have different isotopic signatures than those from anthropogenic sources (like petroleum products). copernicus.org This makes GC-C-IRMS a powerful tool for source apportionment in environmental studies and for authenticating natural products. nih.gov

Table 2: Application of GC-C-IRMS in n-Alkane Analysis

Analytical Aspect Description Reference
Principle Separation by GC, conversion to CO₂ via combustion, and measurement of ¹³C/¹²C ratio by IRMS. dshs-koeln.deucalgary.ca
Measurement Provides compound-specific stable isotope ratios (e.g., δ¹³C). ugent.be
Application Source apportionment (biogenic vs. anthropogenic), authentication of foods and flavors, and paleoenvironmental reconstruction. copernicus.orgnih.gov

| Quality Control | Requires calibration with certified reference materials (e.g., from NIST, USGS) to ensure accuracy and precision. | ucdavis.edu |

This interactive table summarizes the key features and applications of the GC-C-IRMS technique for analyzing n-alkanes like this compound.

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) for Environmental Samples

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) is a highly sensitive method for analyzing volatile and semi-volatile organic compounds (VOCs and SVOCs) in environmental samples, particularly air and aerosols. pnnl.govmeasurlabs.com this compound, being a semi-volatile compound, can be present in atmospheric particulate matter. copernicus.org

The TD-GC/MS process begins with sample collection, where air is drawn through a sorbent tube that traps and concentrates the organic compounds. pnnl.gov Instead of using solvent extraction, the tube is placed in a thermal desorber, which heats it to release the trapped analytes directly into the GC-MS system. This solvent-free approach reduces sample preparation time and the risk of contamination. measurlabs.com

This technique is particularly advantageous for trace-level analysis due to its pre-concentration step, which significantly enhances detection sensitivity. measurlabs.com Studies have successfully used TD-GC-MS to identify and quantify a wide range of organic compounds, including n-alkanes from C14 to C37, in atmospheric aerosol samples. copernicus.orgcopernicus.org The method's high recovery and repeatability make it suitable for routine environmental monitoring. copernicus.org

Table 3: Performance of TD-GC-MS in n-Alkane Analysis of Aerosols

Parameter Finding Reference
Application Analysis of n-alkanes, PAHs, and hopanes in atmospheric aerosol samples. copernicus.org
Recovery Rate 57.2% – 109.8% for n-alkanes. copernicus.org
Repeatability (RSD) 3.2% – 19.3% for n-alkanes. copernicus.org

| Advantage | High sensitivity, reduced sample preparation, and avoidance of solvent use. | measurlabs.com |

This interactive table presents research findings on the performance of TD-GC-MS for analyzing n-alkanes in environmental samples.

Standardization and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical results, rigorous standardization and quality control (QC) procedures are essential. This compound itself is often used as an analytical reference standard for the determination of long-chain hydrocarbons in various samples, including petroleum and aerosols. scientificlabs.co.uk

Standardization typically involves creating a calibration curve using a certified reference material of this compound with a known purity (e.g., ≥98.0%). This allows for the accurate quantification of the compound in unknown samples. For complex mixture analysis using GC-MS, a series of n-alkane standards, including this compound, is often used to determine retention indices (RI), which aids in the identification of other compounds in the sample. mdpi.comresearchgate.net

Quality control measures are implemented throughout the analytical process to monitor and maintain data quality. These include:

Method Blanks: Analyzing a blank sample (e.g., a clean filter or solvent) to check for contamination from the laboratory environment or reagents. copernicus.org

Replicate Analysis: Analyzing the same sample multiple times to assess the precision and repeatability of the method. copernicus.org

Internal and External Standards: Using an internal standard (a known amount of a compound not expected in the sample, added before preparation) helps to correct for variations in extraction efficiency and instrument response. External standards (calibration standards) are run separately to quantify the analyte. researchgate.netmdpi.com

Spiked Samples and Recovery Checks: Adding a known amount of this compound to a real sample matrix (spiking) to determine the method's recovery rate, which indicates its extraction efficiency and susceptibility to matrix effects. copernicus.org

The acceptance of analytical data is often based on predefined criteria for accuracy and precision, such as the relative standard deviation (RSD) of replicate measurements and the recovery percentage of spiked samples. copernicus.orgucdavis.edu

Research on Biotransformation and Biodegradation of Dotetracontane

Microbial Degradation Pathways of Ultra-Long-Chain Alkanes

The biodegradation of hydrocarbons, particularly those with long carbon chains, is a critical process for the natural attenuation of petroleum-contaminated sites. nih.gov The initial step in this process is the activation of the chemically inert C-H bond, a reaction catalyzed by specialized oxygenase enzymes. ifpenergiesnouvelles.frsid.ir

While studies focusing specifically on dotetracontane are limited, research on bacteria capable of degrading other ULCAs provides significant insight into the potential metabolic pathways. Bacteria that degrade long-chain alkanes often employ terminal or subterminal oxidation mechanisms. frontiersin.org The terminal oxidation pathway involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. This fatty acid can then enter the β-oxidation cycle. pnas.org

Several bacterial genera are known for their ability to degrade long-chain alkanes. For instance, Acinetobacter sp. M-1 has been shown to degrade n-alkanes with chain lengths from C13 to C44. sid.ir Similarly, the thermophilic bacterium Geobacillus thermodenitrificans NG80-2 can utilize long-chain alkanes up to C36 as its sole carbon source. pnas.org More recently, a strain of Pseudomonas aeruginosa isolated from petroleum-contaminated soil demonstrated a high capacity for degrading long-chain alkanes. nih.gov This strain was found to employ a step-by-step chain-breaking mechanism to metabolize these complex molecules. nih.gov

The degradation of these recalcitrant compounds often requires specific adaptations. Many hydrocarbon-degrading bacteria produce biosurfactants, which are surface-active agents that emulsify hydrocarbons, increasing their surface area and bioavailability for microbial uptake. mdpi.comresearchgate.net

Fungi, including yeasts and molds, are also significant players in the bioremediation of hydrocarbon-polluted environments. nih.gov Genera such as Aspergillus, Penicillium, Fusarium, and Acremonium have been isolated from marine environments and have shown the ability to degrade long-chain n-alkanes present in crude oil. nih.govnih.gov One study found that Penicillium citrinum isolated from a mangrove was highly efficient, reducing the total crude oil content by 77% and degrading the n-alkane fraction by an average of 95.37%. nih.govnih.gov

A key advantage of fungi is their ability to produce potent, non-specific extracellular enzymes. hawaii.edu White-rot fungi, for example, secrete enzymes like lignin (B12514952) peroxidases and manganese peroxidases to break down lignin, a complex polymer. These same enzymes can co-metabolically degrade a wide range of persistent organic pollutants, including high-molecular-weight hydrocarbons. hawaii.edu This ability allows fungi to act on hydrophobic compounds that are difficult for bacteria to access. hawaii.edu The interaction between fungi and bacteria can be synergistic, where fungi break down large, complex hydrocarbons into smaller molecules that can then be more easily metabolized by bacteria. pjoes.com

The initial and rate-limiting step in alkane biodegradation is the hydroxylation of the alkane molecule, catalyzed by enzymes known as alkane hydroxylases (AHs). sid.irresearchgate.net Several distinct classes of these enzymes have been identified, which differ in their structure and substrate specificity depending on the alkane chain length. researchgate.net

For the degradation of ultra-long-chain alkanes like this compound, specific enzyme systems are required. While the well-studied alkane monooxygenase (AlkB) and cytochrome P450 (CYP153) systems primarily act on short- to medium-chain alkanes (up to ~C24), other enzymes have been identified for longer chains. researchgate.netasm.orgoup.com

Flavin-binding monooxygenase (AlmA): First identified in Acinetobacter sp., the AlmA enzyme was the first confirmed to be involved in the metabolism of n-alkanes of C32 and longer. oup.com Genes homologous to almA have since been found in various other marine and soil bacteria. oup.comasm.org AlmA is thought to be a Baeyer-Villiger monooxygenase involved in a subterminal oxidation pathway. asm.org

Long-chain alkane hydroxylase (LadA): Discovered in the thermophilic bacterium Geobacillus thermodenitrificans, LadA is a soluble long-chain alkane monooxygenase capable of oxidizing alkanes from C15 to C36. pnas.orgasm.org

The table below summarizes key enzyme systems involved in the degradation of long-chain alkanes.

Enzyme SystemGene(s)Typical Organism(s)Substrate Range (Carbon Chain Length)Reference(s)
Alkane monooxygenasealkBPseudomonas putida, Rhodococcus sp.C5 - C16 sid.irasm.org
Cytochrome P450 hydroxylaseCYP153Alcanivorax borkumensis, MarinobacterC5 - C24 researchgate.netasm.orgoup.com
Flavin-binding monooxygenasealmAAcinetobacter sp., Alcanivorax sp.C20 - C36+ asm.orgoup.comasm.org
Long-chain alkane hydroxylaseladA/BGeobacillus thermodenitrificansC15 - C36 pnas.orgasm.org

Fungal Remediation Mechanisms for Hydrocarbons

Environmental Fate and Persistence Studies of this compound

The environmental fate of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partition coefficient between octanol (B41247) and water (Kow). cnrs.fr For this compound, as an ultra-long-chain alkane, these properties dictate high persistence and low mobility in the environment.

Due to this low bioavailability, the natural degradation of this compound is extremely slow. oup.com Its persistence is a concern because it can accumulate in soil and sediments over long periods. The primary mechanism for its eventual removal from the environment is microbial degradation, which is highly dependent on the presence of adapted microbial communities possessing the specialized enzymes required to metabolize ULCAs. nih.gov

Bioremediation Technologies Utilizing Long-Chain Alkane Degraders

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with petroleum hydrocarbons. mdpi.comnih.gov For contaminants like this compound, these technologies focus on overcoming the rate-limiting factors of low bioavailability and slow microbial activity.

Two main strategies are employed:

Bioaugmentation: This involves the introduction of specific, pre-cultured microorganisms or microbial consortia known to be effective degraders of the target contaminants. austinpublishinggroup.commdpi.com For instance, augmenting soil with strains like Pseudomonas aeruginosa DL or consortia containing Rhodococcus and Gordonia species has been shown to significantly enhance the removal of long-chain alkanes. nih.govaustinpublishinggroup.com

Biostimulation: This strategy aims to stimulate the growth and activity of the indigenous hydrocarbon-degrading microbial populations already present at a contaminated site. nih.gov This is typically achieved by adding nutrients (such as nitrogen and phosphorus), oxygen, and optimizing environmental conditions like pH and moisture. emerald.com

To further improve the efficiency of bioremediation for persistent hydrocarbons like this compound, enhanced strategies are often necessary. These approaches combine biological methods with physical or chemical treatments to increase contaminant bioavailability.

Use of Biosurfactants: The addition of biosurfactants or synthetic surfactants can help emulsify the solid or highly viscous alkanes, breaking them down into smaller droplets that are more accessible to microorganisms. mdpi.com Some hydrocarbon-degrading bacteria naturally produce their own biosurfactants to facilitate this process. researchgate.net

Combined Approaches: Combining bioaugmentation and biostimulation can be more effective than either strategy alone. nih.gov For example, adding a specialized microbial consortium while also providing the necessary nutrients can lead to faster and more complete degradation. researchgate.net

Phytoremediation: In some cases, plants can be used in conjunction with microbes (rhizoremediation). Plants can help improve soil conditions and their root exudates can stimulate microbial activity in the soil region surrounding the roots (the rhizosphere). mdpi.comiwaponline.com

These advanced technologies hold promise for the effective cleanup of environments contaminated by this compound and other persistent, ultra-long-chain alkanes.

Microbial Community Dynamics in this compound Degradation

The biodegradation of this compound, a long-chain aliphatic hydrocarbon, is a complex process that relies on the synergistic activities of diverse microbial communities. The introduction of a recalcitrant carbon source like this compound into an environment triggers significant shifts in the composition and function of the indigenous microbial populations. These dynamics, including the succession of different microbial groups, are crucial for the complete mineralization of the compound. While direct research pinpointing microbial community shifts specifically during this compound degradation is limited, extensive studies on long-chain alkanes and crude oil provide a strong basis for understanding the likely successional patterns and key microbial players involved.

Initially, the presence of this compound would likely lead to an enrichment of hydrocarbonoclastic bacteria, which are specialized in utilizing hydrocarbons as a source of carbon and energy. cinvestav.mx This initial phase is often characterized by a rapid increase in the abundance of certain bacterial species capable of the primary attack on the long-chain alkane.

Following the initial colonization and primary degradation, a succession of microbial populations is expected to occur. The breakdown of this compound into smaller, more bioavailable intermediates such as fatty acids and alcohols creates new ecological niches. researchgate.net This allows for the proliferation of secondary or opportunistic microbial groups that may not be able to directly metabolize the parent compound but can utilize these breakdown products. This cooperative degradation, where different microbial species carry out different steps of the degradation pathway, is a hallmark of the bioremediation of complex organic pollutants. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Below is a table summarizing the key microbial genera implicated in the degradation of long-chain alkanes and their likely roles in the context of this compound degradation.

Microbial GenusPhylum/GroupLikely Role in this compound Degradation
RhodococcusActinobacteriaPrimary degradation of long-chain alkanes.
PseudomonasProteobacteriaPrimary and secondary degradation, production of biosurfactants to enhance bioavailability. frontiersin.orgnih.gov
AlcanivoraxProteobacteriaSpecialized in degrading medium to long-chain alkanes. researchgate.net
BacillusFirmicutesDegradation of breakdown intermediates, potential biosurfactant production. nih.gov
AspergillusAscomycotaFungal degradation, particularly of complex hydrocarbon structures. frontiersin.orgnih.gov
FusariumAscomycotaFungal degradation of hydrocarbons and their intermediates. frontiersin.orgnih.gov
PenicilliumAscomycotaFungal degradation of a wide range of hydrocarbons. frontiersin.org

Theoretical and Computational Studies of Dotetracontane

Molecular Modeling and Simulation of Dotetracontane Conformations

Molecular Dynamics Simulations of Long-Chain Alkanes

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the complex motions and conformational changes of long-chain alkanes like this compound. hun-ren.hucardiff.ac.ukuci.edu These simulations model the interactions between atoms over time, providing a dynamic picture of molecular behavior. For long-chain alkanes, MD simulations have been instrumental in understanding phenomena such as diffusion, phase transitions, and the mechanics of molecular motion. rsc.orgcup.edu.cn

In the context of materials like silicalite, MD simulations have been used to study the diffusion of n-alkanes with chain lengths from C8 to C16. rsc.org These studies have shown that the calculated diffusion coefficients can closely match experimental values, particularly when realistic loadings are used in the simulation. rsc.orgresearchgate.net The accuracy of these simulations is highly dependent on the force fields used to describe the interatomic potentials. cup.edu.cn For instance, reactive MD simulations using Deep Potential (DP) models have been developed to study the pyrolysis of n-dodecane, demonstrating excellent transferability to other long-chain alkanes. chemrxiv.org

Simulations have also shed light on the unique behaviors of alkanes in confined spaces. For example, in kerogen slits, the transportation of n-alkanes is dominated by molecular structure and motion, with longer chains requiring more time for conformational changes in narrow spaces. cup.edu.cn Furthermore, MD studies of n-alkanes just below their melting point have revealed the molecular motions that initiate rotator phases, which are a form of solid phase with rotational disorder. aip.org For odd-numbered alkanes like nonadecane (B133392) (C19), these transitions can be initiated by corkscrew-like jumps involving a rotation around the long molecular axis and a translation along it. aip.org

Ab Initio and Density Functional Theory (DFT) Calculations on Alkane Interactions

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a fundamental understanding of the electronic structure and interactions of molecules. nih.gov These methods are used to calculate the forces between atoms from first principles, without empirical parameters. For alkanes, these calculations are crucial for understanding intermolecular forces, which govern their physical properties and self-assembly. semanticscholar.org

DFT calculations have been successfully used to study the interactions of n-alkanes with metal surfaces. osaka-u.ac.jp For example, the adsorption of n-alkanes on various metal surfaces has been investigated using DFT, which can reproduce experimental observations like the softening of C-H stretching modes upon adsorption. osaka-u.ac.jp The inclusion of van der Waals (vdW) interactions in DFT calculations, through methods like vdW-DF, has been shown to improve the accuracy of predicted adsorption heights of n-alkanes on metal surfaces. osaka-u.ac.jp Dispersion-corrected DFT (DFT-D3) also provides good agreement with experimentally determined desorption energies of n-alkanes on surfaces like Pd(111) and PdO(101). aip.org

These computational methods have also been applied to study the interactions between cations and alkanes. nih.gov DFT-Symmetry Adapted Perturbation Theory (DFT-SAPT) calculations have shown that these interactions are primarily driven by induction. nih.gov Furthermore, ab initio and DFT methods have been benchmarked for studying metal-alkane interactions and the activation of carbon-hydrogen bonds, which are important in catalysis. researchgate.net

Thermodynamics of Phase Transitions in High Molecular Weight n-Alkanes

Advanced Investigations of Vaporization Enthalpies

The enthalpy of vaporization (ΔvapH) is a key thermodynamic property that has been a subject of interest for n-alkanes. umsl.edu For long-chain alkanes, experimental data can be scarce, and computational methods and correlation techniques play a significant role in determining these values. tandfonline.comumsl.edu Correlation-gas chromatography is a technique that has been used to obtain consistent vaporization enthalpies for n-alkanes. umsl.eduumsl.edu

The vaporization enthalpies of n-alkanes show a correlation with the number of carbon atoms in the chain. umsl.eduacs.org For instance, a contribution of 4.95 kJ·mol⁻¹ per methylene (B1212753) group to the enthalpy of vaporization has been derived for n-alkanes. acs.org For longer chains, the specific enthalpy of vaporization is observed to be constant at approximately 360 J·g⁻¹. acs.org Molecular dynamics simulations have also been employed to calculate vaporization enthalpies, with results showing reasonable agreement with experimental data. mdpi.com

Table 1: Recommended Vaporization Enthalpies for Select n-Alkanes at 298.15 K

n-Alkane Number of Carbon Atoms Recommended ΔvapH (kJ/mol)
Heneicosane 21 107.3 ± 2.5
Docosane (B166348) 22 113.7 ± 0.3
Tricosane (B166399) 23 118.5 ± 0.4
Tetracosane 24 125.6 ± 2.7
Pentacosane 25 126.9 ± 1.4
Hexacosane 26 139.1 ± 7.7
Heptacosane 27 145.6 ± 8
Octacosane 28 151.4 ± 8.4
Triacontane 30 162.1 ± 8.0

Data from Chickos et al., consistent with gas chromatographic results. umsl.edu

Modeling of Solid-State and Rotator Phases

Long-chain n-alkanes exhibit complex solid-state behavior, including the formation of rotator phases, which are intermediate between a fully ordered crystal and the liquid phase. aip.orgrsc.org In these phases, the molecules have long-range translational order but are disordered with respect to rotation around their long axes. aip.orgrsc.orgtandfonline.com The existence and stability of these rotator phases depend on the chain length and whether the number of carbon atoms is even or odd. aip.orgnih.gov

Molecular dynamics simulations have been instrumental in modeling these phases. tandfonline.comaip.org For example, simulations of tricosane (C23H48) have shown that in the crystalline orthorhombic phase, the chains are fully ordered in an all-trans conformation. tandfonline.com In contrast, in the pseudohexagonal (RI) rotator phase, there is a significant increase in longitudinal chain motion and the development of conformational defects, primarily at the chain ends. tandfonline.com All-atom simulations of C21–C23 n-alkanes have also been conducted to study the rotator phases, with some potential models showing good agreement with the experimental sequence of phases and transition temperatures. aip.org

The transitions between different solid phases are often first-order, with small density changes. nih.gov High-accuracy calorimetry has revealed detailed correlations between enthalpy and entropy changes during these phase transitions, providing a deeper understanding of their thermodynamics. mdpi.com For instance, n-alkanes from n=14 to 30 all have a solid-liquid transition, and most also exhibit solid-solid crystal-rotator transitions. mdpi.com

Intermolecular Interactions and Self-Assembly of this compound

The self-assembly of long-chain alkanes like this compound into ordered structures is governed by a combination of weak intermolecular forces. sydney.edu.aunih.gov These include van der Waals forces, which are the primary attractive forces between nonpolar alkane chains, as well as more subtle effects related to molecular shape and entropy. sydney.edu.aunih.gov The process of self-assembly allows for the creation of well-defined supramolecular structures. mdpi.com

The study of self-assembly often involves investigating the behavior of these molecules at interfaces. For example, the self-assembly of n-alkanes on metal surfaces has been studied, revealing that melting can occur in stages. illinois.edu An ordered two-dimensional phase can melt into a one-dimensionally ordered phase before becoming completely disordered at higher temperatures. illinois.edu The transition temperatures for these melting stages increase with the length of the alkane chain. illinois.edu

Understanding the relationship between molecular structure and the resulting self-assembled structure is a key area of research. rsc.org Small changes in molecular structure can lead to significant differences in the extended structure. rsc.org Computational methods that analyze the complex interplay of various intermolecular interactions over time are being developed to better understand and predict self-assembly mechanisms. chemrxiv.org These methods aim to create a direct link between the chemical interactions of the molecular building blocks and the emergent properties of the self-assembled system. chemrxiv.org

Advanced Materials and Engineering Applications Based on Dotetracontane Research

Phase Change Materials (PCMs) Incorporating Dotetracontane Analogues

Phase change materials (PCMs) are substances that store and release large amounts of thermal energy, known as latent heat, during a change in their physical state. rsc.orgwikipedia.org This process occurs at a nearly constant temperature, making PCMs highly effective for thermal energy storage (TES) and temperature regulation. nih.govthermtest.com Organic PCMs, a category that includes paraffin (B1166041) compounds like this compound, are often utilized due to their chemical stability and high latent heat capacity. thermtest.com

This compound's properties make it a subject of interest for mid-to-high temperature thermal energy storage applications. nih.gov Its well-defined melting point and significant enthalpy of fusion are key parameters for its function as a PCM. chemeo.comnist.gov Research into long-chain n-alkanes demonstrates a clear trend where the melting temperature and the enthalpy of fusion increase with the length of the carbon chain. This relationship allows for the selection of a specific alkane, or an analogue of this compound, to match the temperature requirements of a particular application.

A primary challenge with paraffin-based PCMs is their low thermal conductivity, which can limit the rate of heat transfer during charging and discharging cycles. mdpi.com To address this, research focuses on creating composite materials. One common approach is the encapsulation of PCMs within a shell material, which not only improves heat transfer due to an increased surface area but also contains the liquid PCM after melting. rsc.orgmdpi.com Another strategy involves embedding high-conductivity materials like nanoparticles into the PCM matrix to create nano-enhanced phase change materials (NEPCMs). mdpi.com While this can improve thermal conductivity, it may also slightly decrease the latent heat storage capacity as the nanoparticles displace some of the PCM. mdpi.com Studies on aqueous dispersions of n-alkanes, including this compound, with particle sizes of 100–200 nm, have been conducted to analyze their phase transition behavior for thermal management applications. dntb.gov.ua

Table 1: Thermal Properties of this compound

PropertyValueUnitSource
Molecular FormulaC42H86- nist.gov
Molecular Weight591.13g/mol chemeo.com
Melting Point (Tfus)83-86 (356.15-359.15)°C (K)
Enthalpy of Fusion (ΔfusH)165.97kJ/mol chemeo.comnist.gov
Enthalpy of Vaporization (ΔvapH°)213.5kJ/mol chemeo.comnist.gov

Lubricant Formulations and Tribological Studies of Ultra-Long-Chain Alkanes

The field of tribology, which studies friction, wear, and lubrication, has shown that the molecular characteristics of lubricants significantly influence their performance. Ultra-long-chain alkanes, such as this compound, are of interest in lubricant formulations, particularly for applications under extreme conditions. mdpi.com The length of the n-alkane chain is a critical factor in determining the tribological properties of a lubricant. mdpi.comacs.org

Research indicates that longer molecular chains in n-alkanes generally lead to improved friction and wear performance. mdpi.comresearchgate.net Studies comparing different α-alkenes have shown that as the chain length increases, the average friction coefficient decreases and wear is reduced. acs.org For instance, experiments comparing 1-decene, 1-tetradecene, and 1-octadecene (B91540) revealed that the friction coefficients were 0.125, 0.099, and 0.075, respectively, demonstrating a clear trend of improved lubricity with longer chains. acs.org This is attributed to the ability of longer molecules to form more stable and resilient lubricant films on surfaces. acs.org

Molecular dynamics simulations and experimental studies on self-assembling n-alkane monolayers have provided further insights. mdpi.comscinn.org.ua These studies show that the structure and stability of the molecular film at the friction interface are key to its performance. scinn.org.ua The ordering of molecules at the solid surface and the ability to withstand high pressures and shear rates are enhanced with longer chain lengths. mdpi.com Branched alkanes have also been shown to stay in a liquid phase under higher pressures compared to their linear counterparts. mdpi.com The addition of even small amounts of certain additives, like ionic liquids, to base oils composed of alkanes can dramatically enhance tribological performance compared to the neat oil. mdpi.com

Table 2: Effect of Alkane Chain Length on Tribological Properties

Alkane/AlkeneChain Length (Carbons)Observed Tribological EffectReference
1-Decene10Average Friction Coefficient: 0.125 acs.org
1-Tetradecene14Average Friction Coefficient: 0.099 acs.org
1-Octadecene18Average Friction Coefficient: 0.075 acs.org
n-Alkanes (C14-C60)14 to 60Nonmonotonic dependence of kinetic friction coefficient on chain length. scinn.org.ua
Long-Chain n-AlkanesLongImproved friction and wear performance. mdpi.com

Research in Advanced Waxes and Coatings Based on this compound

Petroleum waxes are complex mixtures of long-chain hydrocarbon compounds, including n-alkanes with chain lengths up to C50-C60, which encompasses this compound. usask.caresearchgate.net These waxes are solid at room temperature and are valued for a wide range of applications, including coatings for paper, additives in adhesives, and components in hot melts. researchgate.net The performance of a wax or a wax-based coating is directly related to the properties of its constituent molecules, such as molecular weight and structure.

This compound, as a high-molecular-weight n-paraffin, contributes to the physical characteristics of waxes, such as melting point and hardness. researchgate.net In coatings, the inclusion of long-chain alkanes or polymers derived from them can significantly enhance surface properties. For example, research on ultra-high molecular weight polyethylene (B3416737) (UHMW-PE) used as a coating additive shows marked improvements in abrasion resistance and sliding properties. mitsuichemicals.com The spherical particles of these additives can reduce the friction coefficient of a coating. mitsuichemicals.com

Advanced coatings are being developed that incorporate nanotechnology and novel polymers to achieve enhanced durability and functionality. youtube.com For instance, all-in-one polish and protectant formulations may contain waxes and polymers that provide a protective layer with extended durability. youtube.com While specific research focusing solely on this compound in advanced coatings is limited, the principles derived from studies on similar long-chain hydrocarbon materials are applicable. The incorporation of this compound into coating formulations could be explored to modify surface energy, improve hydrophobicity, and enhance resistance to physical wear, leveraging its properties as a stable, long-chain paraffin.

Micro/Nanostructured Materials with Tunable this compound Content

The development of micro- and nanostructured materials offers pathways to create advanced composites with precisely controlled properties. These materials, which can include nanocomposites, porous frameworks, and self-assembled structures, have applications in fields ranging from energy storage to electronics. rsc.orgrsc.org The ability to tune the properties of these materials by adjusting their composition and structure is a key area of research. mit.edubenicewiczgroup.com

The synthesis of these materials often involves techniques like self-assembly or the use of templates to control the final architecture. rsc.org For example, the dispersion of nanoparticles within a polymer matrix can be tuned by modifying the nanoparticle surface with polymer brushes. benicewiczgroup.com By analogy, this compound or its functionalized analogues could be integrated into such systems. The long, flexible hydrocarbon chain of this compound could act as a structural component or a pore-forming agent, allowing for the tuning of properties such as electrical conductivity, thermal response, or host-guest interactions within the nanostructured material. mit.edu The development of biosynthetic methods for creating nanomaterials also presents an eco-friendly route to producing functional materials for applications like lithium-ion batteries. nih.gov

Emerging Research Frontiers and Challenges in Dotetracontane Studies

Dotetracontane (C42H86), a long-chain n-alkane, is primarily known as a high-molecular-weight, non-polar hydrocarbon. sigmaaldrich.com While its principal application has been as an analytical reference standard in various chromatographic techniques, particularly for petroleum and environmental analyses, emerging research frontiers are beginning to explore its broader significance. sigmaaldrich.comlabinsights.nl The scientific community faces the challenge of moving beyond its role as a simple standard to understanding its complex behavior in biological and environmental systems.

Q & A

Q. What analytical techniques utilize dotetracontane as a calibration standard, and how should experimental parameters be optimized?

this compound is widely used in chromatography (e.g., GC, HPLC) and mass spectrometry due to its stability and well-defined retention behavior. To optimize column performance, researchers should:

  • Use it to calibrate retention indices under isothermal or programmed temperature conditions.
  • Monitor peak symmetry and resolution to assess column degradation over time.
  • Validate instrument sensitivity by comparing signal-to-noise ratios at trace concentrations (e.g., 1–100 ppm) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Key properties include:

  • Molecular weight: 591.13 g/mol; density: ~0.819 g/cm³ (calculated).
  • Boiling point: ~536°C at 760 mmHg; flash point: ~428°C (calculated) . These properties necessitate high-temperature-resistant systems (e.g., steel columns in GC) and inert atmospheres to prevent thermal degradation during vapor-phase experiments .

Q. How can researchers characterize the molecular structure of this compound to confirm purity?

Recommended methods:

  • NMR spectroscopy : Compare δ¹³C and δ¹H shifts against NIST reference spectra.
  • XRD : Analyze crystalline phase consistency for solid-state studies.
  • Elemental analysis : Verify C:H ratios within ±0.3% of theoretical values (C₄₂H₈₆: 85.26% C, 14.74% H) .

Advanced Research Questions

Q. How can contradictions in retention time data for this compound across chromatographic systems be resolved?

Discrepancies often arise from:

  • Column phase variations : Compare polar vs. non-polar stationary phases using Kovats indices.
  • Carrier gas flow rate : Standardize flow rates (e.g., 1–2 mL/min for helium in GC).
  • Statistical reconciliation : Apply ANOVA to retention time datasets from ≥3 independent labs to identify outliers .

Q. What methodologies are recommended for integrating this compound into machine-learned thermodynamic models (e.g., equations of state)?

Steps include:

  • Data generation : Use molecular dynamics (MD) simulations to predict PVT properties of C₄₂H₈₆ at supercritical conditions.
  • Model selection : Compare artificial neural networks (ANN) vs. Gaussian process regression (GPR) for accuracy (e.g., ANN achieved R² = 0.9974 for 14-mer chain analogs) .
  • Validation : Cross-check ML predictions with experimental vapor-liquid equilibrium data .

Q. How can researchers design statistically rigorous experiments using this compound as a reference material?

Best practices:

  • Power analysis : Determine sample size (n ≥ 5 replicates) to detect ±5% variation in retention times.
  • Blinding : Use coded samples to minimize observer bias in spectral interpretation.
  • Negative controls : Include solvent blanks to identify column bleed artifacts .

Q. What strategies address discrepancies between experimental and literature melting points for this compound?

Investigate:

  • Purity gradients : Perform DSC with heating rates ≤1°C/min to detect eutectic impurities.
  • Crystallinity : Compare XRD patterns of synthesized vs. commercial samples.
  • Meta-analysis : Apply weighted means to published data, excluding outliers with Grubbs’ test (α = 0.05) .

Q. How can computational models of this compound’s phase behavior be validated against experimental data?

Validation protocol:

  • Parameterization : Use NIST-refined Lennard-Jones potentials for MD simulations.
  • Benchmarking : Compare simulated vs. experimental density (±0.5% error threshold).
  • Sensitivity analysis : Vary chain conformation (e.g., gauche vs. trans) to assess model robustness .

Methodological Guidelines

  • Data documentation : Record all experimental conditions (e.g., column dimensions, detector type) to meet FAIR principles .
  • Conflict resolution : Use systematic reviews (Cochrane criteria) to synthesize contradictory findings .
  • Ethical compliance : Ensure IRB approval for human-derived samples in trace analysis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.